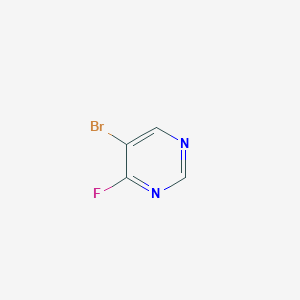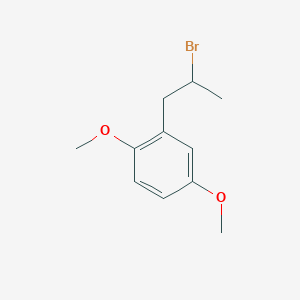
1-(2-Bromo-6-fluorophenyl)-2,2,2-trifluoroethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-6-fluorophenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-6-fluorophenyl)-2,2,2-trifluoroethan-1-ol typically involves the bromination of 2-bromo-6-fluorotoluene, followed by hydrolysis and oxidation reactions. The process can be summarized as follows:
Bromination: 2-Bromo-6-fluorotoluene is treated with bromine in the presence of an organic solvent under illumination conditions.
Hydrolysis: The brominated product undergoes hydrolysis to form 2-bromo-6-fluorophenyl methanol.
Oxidation: The methanol derivative is then oxidized to yield the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromo-6-fluorophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(2-Bromo-6-fluorophenyl)-2,2,2-trifluoroethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-6-fluorophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
2-Bromo-6-fluorobiphenyl: This compound shares similar structural features but lacks the trifluoromethyl group.
1-(2-Bromo-6-fluorophenyl)ethanol: Similar to the target compound but without the trifluoromethyl group.
(2-Bromo-6-fluorophenyl)boronic acid: Another related compound with different functional groups.
Uniqueness: 1-(2-Bromo-6-fluorophenyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.
Propriétés
Formule moléculaire |
C8H5BrF4O |
|---|---|
Poids moléculaire |
273.02 g/mol |
Nom IUPAC |
1-(2-bromo-6-fluorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5BrF4O/c9-4-2-1-3-5(10)6(4)7(14)8(11,12)13/h1-3,7,14H |
Clé InChI |
JETJMUWTJXRJKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)C(C(F)(F)F)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















